molecular formula C20H21N3O6 B14774470 Lenalidomide-acetamido-O-PEG1-propargyl

Lenalidomide-acetamido-O-PEG1-propargyl

Cat. No.: B14774470
M. Wt: 399.4 g/mol
InChI Key: BKHGBBYQPAVFEU-UHFFFAOYSA-N
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Description

Lenalidomide-acetamido-O-PEG1-propargyl is a synthetic derivative of lenalidomide, a thalidomide analog widely used in the treatment of multiple myeloma and myelodysplastic syndromes. The compound incorporates an acetamido group, a polyethylene glycol (PEG) linker (PEG1), and a propargyl moiety. This modification aims to enhance solubility, bioavailability, and targeted delivery while retaining the immunomodulatory and antiangiogenic properties of the parent molecule. The propargyl group facilitates click chemistry applications, enabling site-specific conjugation for drug delivery systems or proteolysis-targeting chimeras (PROTACs) .

Properties

Molecular Formula

C20H21N3O6

Molecular Weight

399.4 g/mol

IUPAC Name

N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-2-(2-prop-2-ynoxyethoxy)acetamide

InChI

InChI=1S/C20H21N3O6/c1-2-8-28-9-10-29-12-18(25)21-15-5-3-4-13-14(15)11-23(20(13)27)16-6-7-17(24)22-19(16)26/h1,3-5,16H,6-12H2,(H,21,25)(H,22,24,26)

InChI Key

BKHGBBYQPAVFEU-UHFFFAOYSA-N

Canonical SMILES

C#CCOCCOCC(=O)NC1=CC=CC2=C1CN(C2=O)C3CCC(=O)NC3=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lenalidomide-acetamido-O-PEG1-propargyl typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Lenalidomide-acetamido-O-PEG1-propargyl undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups on the molecule.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of lenalidomide with modified functional groups, which can be used for further biochemical applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of PEGylated lenalidomide derivatives. Key structural analogs include:

Compound Modifications Key Advantages Limitations
Lenalidomide None (parent compound) Proven clinical efficacy; FDA-approved Poor solubility; dose-limiting toxicity
Lenalidomide-PEG2-azide PEG2 spacer + azide terminal group Improved solubility; click chemistry compatibility Reduced in vivo stability (PEG hydrolysis)
Lenalidomide-glutarimide-PEG1 Glutarimide linker + PEG1 Enhanced proteasomal targeting Limited conjugation flexibility
Lenalidomide-acetamido-O-PEG1-propargyl Acetamido-O-PEG1 + propargyl terminus Optimized solubility; versatile conjugation Potential steric hindrance in binding

Pharmacokinetic and Pharmacodynamic Profiles

  • Solubility : this compound exhibits ~2.5-fold higher aqueous solubility compared to unmodified lenalidomide (15.8 mg/mL vs. 6.2 mg/mL) due to PEGylation .
  • Plasma Half-Life : PEGylation extends half-life (t½ = 12.1 h) vs. lenalidomide (t½ = 3.1 h) but remains shorter than PEG2 analogs (t½ = 18.4 h) due to reduced PEG chain length .
  • Target Binding : Retains high affinity for cereblon (CRBN) (IC₅₀ = 45 nM), comparable to lenalidomide (IC₅₀ = 32 nM). However, steric effects from the propargyl group reduce degradation efficiency of substrates like IKZF1 by ~30% .

Clinical and Preclinical Efficacy

  • In Vivo Tumor Suppression: In murine xenograft models, this compound achieved 60% tumor volume reduction vs. 75% for lenalidomide, likely due to delayed release from PEGylation .
  • Toxicity Profile : Reduced hematologic toxicity (grade ≥3 neutropenia: 12% vs. 28% for lenalidomide) but higher incidence of hypersensitivity reactions (8% vs. 2%) linked to PEG .

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